Lipophilicity (XLogP) Head-to-Head: Ethyl at C5 Balances Polarity vs. 5-Phenyl and 5-Morpholinyl Analogs
The target compound exhibits a computed XLogP of 4.5, which sits between the 5-morpholinyl analog (XLogP 4.48) and the 5-phenyl analog (XLogP 5.3), while maintaining higher tPSA (93.4 Ų) than the 5-morpholinyl variant (77.7 Ų), suggesting a more balanced permeability-solubility profile for oral bioavailability prediction [1]. This intermediate lipophilicity, governed by the 5-ethyl group, avoids the excessive hydrophobicity of the 5-phenyl analog (XLogP 5.3) that may promote promiscuous protein binding and poor aqueous solubility.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | XLogP 4.5; tPSA 93.4 Ų; MW 290.4 g/mol |
| Comparator Or Baseline | 5-Phenyl analog: XLogP 5.3, tPSA 93.4 Ų, MW 338.4 g/mol ; 5-Morpholinyl analog: XLogP 4.48, tPSA 77.7 Ų, MW 347.43 g/mol |
| Quantified Difference | XLogP: 0.8 units lower than 5-phenyl; 0.02 units higher than 5-morpholinyl. tPSA: 15.7 Ų higher than 5-morpholinyl. MW: 48.0 g/mol lower than 5-phenyl. |
| Conditions | Computed by XLogP3 algorithm (PubChem 2024.11.20 release) and Cactvs 3.4.8.18 for tPSA |
Why This Matters
An XLogP of 4.5 positions this compound closer to the empirically derived optimal range (1–5) for oral small-molecule drugs than the 5-phenyl analog, reducing the risk of poor solubility-driven assay interference during screening.
- [1] PubChem Compound CID 920367. Methyl 1-amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate. Computed XLogP3-AA 4.5, tPSA 93.4 Ų, HBD 1, HBA 5, RotB 3. View Source
